Cas no 856562-88-4 ((1R)-1-(o-tolyl)ethanamine;hydrochloride)
(1R)-1-(o-tolyl)ethanamine;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (R)-1-(o-Tolyl)ethanamine hydrochloride
- (R)-1-(o-Tolyl)ethamine hydrochloride
- (R)-1-o-tolylethanamine hydrochloride
- (R)-1-O-TOLYLETHANAMINE-HCL
- (R)-1-o-tolylethanamine
- (1R)-1-(2-methylphenyl)ethan-1-amine hydrochloride
- (1R)-1-(2-METHYLPHENYL)ETHAN-1-AMINE HCl
- (R)-o-Methyl-a-phenethylamine
- (r)-1-o-tolylethanamine hcl
- 3317AC
- ST2402577
- X8767
- A18054
- (1R)-1-(2-METHYLPHENYL)ETHANAMINE HYDROCHLORIDE
- (1R)-1-(o-tolyl)ethanamine;hydrochloride
- Benzenemethanamine, α,2-dimethyl-, hydrochloride, (αR)- (9CI)
- DS-018859
- GS-7266
- 856562-88-4
- (1R)-1-(2-Methylphenyl)ethanamine hydrochloride (1:1)
- AKOS015923165
- AKOS015890322
- CS-0131599
- EN300-172682
- (1R)-1-(2-methylphenyl)ethanamine;hydrochloride
- (R)-1-(o-Tolyl)ethanaminehydrochloride
- (R)-1-(o-Tolyl)ethan-1-amine hydrochloride
- MFCD11101225
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- MDL: MFCD11101225
- Inchi: 1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1
- InChI Key: VNGAKUOLRVQVHG-DDWIOCJRSA-N
- SMILES: [C@@H](C1C=CC=CC=1C)(N)C.Cl
Computed Properties
- Exact Mass: 171.08100
- Monoisotopic Mass: 171.0814771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: White to Yellow Sticky Oil to Semi-Solid
- PSA: 26.02000
- LogP: 3.51700
(1R)-1-(o-tolyl)ethanamine;hydrochloride Security Information
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280;P305+P351+P338;P310
- Storage Condition:Room temperature
(1R)-1-(o-tolyl)ethanamine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 209580-250mg |
R)-1-o-Tolylethanamine hydrochloride |
856562-88-4 | 95% | 250mg |
£164.00 | 2022-03-01 | |
| Fluorochem | 209580-1g |
R)-1-o-Tolylethanamine hydrochloride |
856562-88-4 | 95% | 1g |
£410.00 | 2022-03-01 | |
| Fluorochem | 209580-5g |
R)-1-o-Tolylethanamine hydrochloride |
856562-88-4 | 95% | 5g |
£1311.00 | 2022-03-01 | |
| AstaTech | 52749-0.1/G |
(R)-1-O-TOLYLETHANAMINE HCL |
856562-88-4 | 95% | 0.1g |
$30 | 2023-09-17 | |
| AstaTech | 52749-0.25/G |
(R)-1-O-TOLYLETHANAMINE HCL |
856562-88-4 | 95% | 0.25/G |
$229 | 2022-06-02 | |
| AstaTech | 52749-1/G |
(R)-1-O-TOLYLETHANAMINE HCL |
856562-88-4 | 95% | 1/G |
$573 | 2022-06-02 | |
| Alichem | A019138717-250mg |
(R)-1-(o-Tolyl)ethanamine hydrochloride |
856562-88-4 | 95% | 250mg |
$252.52 | 2023-08-31 | |
| Alichem | A019138717-1g |
(R)-1-(o-Tolyl)ethanamine hydrochloride |
856562-88-4 | 95% | 1g |
$625.40 | 2023-08-31 | |
| Alichem | A019138717-5g |
(R)-1-(o-Tolyl)ethanamine hydrochloride |
856562-88-4 | 95% | 5g |
$1737.20 | 2023-08-31 | |
| Chemenu | CM255345-1g |
(R)-1-(o-Tolyl)ethanamine hydrochloride |
856562-88-4 | 95% | 1g |
$552 | 2021-06-16 |
(1R)-1-(o-tolyl)ethanamine;hydrochloride Production Method
Production Method 1
1.2 Reagents: Methanol ; cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , tert-Butyl methyl ether ; 30 min, rt
2.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-yl]ferrocene Solvents: Dichloromethane ; 20 min, rt
2.2 Reagents: Hydrogen Solvents: Methanol ; 12 h, 10 atm, rt
Production Method 2
1.2 Reagents: Hydrogen Solvents: Methanol ; 12 h, 10 atm, rt
(1R)-1-(o-tolyl)ethanamine;hydrochloride Raw materials
(1R)-1-(o-tolyl)ethanamine;hydrochloride Preparation Products
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(1R)-1-(o-tolyl)ethanamine;hydrochloride Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on (1R)-1-(o-tolyl)ethanamine;hydrochloride
Comprehensive Overview of (1R)-1-(o-tolyl)ethanamine hydrochloride (CAS No. 856562-88-4)
(1R)-1-(o-tolyl)ethanamine hydrochloride (CAS No. 856562-88-4) is a chiral amine derivative widely utilized in pharmaceutical research and fine chemical synthesis. This compound, characterized by its enantiomeric purity and hydrochloride salt form, plays a pivotal role in the development of optically active intermediates. Its molecular structure features a methyl-substituted phenyl ring (o-tolyl) and a primary amine group, making it a versatile building block for asymmetric synthesis. Researchers frequently employ it in the preparation of pharmaceutical candidates, particularly those targeting central nervous system (CNS) disorders and metabolic diseases, aligning with current trends in precision medicine.
The growing demand for chiral amines like (1R)-1-(o-tolyl)ethanamine hydrochloride reflects the pharmaceutical industry's focus on stereoselective synthesis. With increasing interest in personalized therapeutics and green chemistry, this compound's efficient synthesis and purification methods have become a hot topic. Recent publications highlight its use in catalytic asymmetric hydrogenation, a technique gaining traction due to its atom economy and reduced environmental impact. Additionally, its high optical purity (>99% ee) makes it valuable for API (Active Pharmaceutical Ingredient) development, addressing the need for enantiomerically pure drugs with minimized side effects.
From a technical perspective, 856562-88-4 exhibits excellent solubility in polar solvents like water and methanol, facilitating its application in liquid-phase reactions. Stability studies indicate compatibility with nitrogen atmospheres and low-temperature storage, critical for industrial-scale handling. Analytical techniques such as HPLC and chiral chromatography are essential for quality control, ensuring compliance with ICH guidelines. These properties position it as a reliable candidate for GMP manufacturing, meeting the stringent requirements of regulatory agencies like the FDA and EMA.
Emerging applications of (1R)-1-(o-tolyl)ethanamine hydrochloride extend to bioconjugation and proteomics research, where its amine group enables site-specific labeling of biomolecules. This aligns with the booming theranostics market, combining diagnostics and therapy. Furthermore, its derivatives show promise in small-molecule inhibitor design for kinase targets, a key area in oncology drug discovery. Such versatility explains its rising popularity in high-throughput screening libraries and fragment-based drug design platforms.
Environmental and safety considerations for CAS 856562-88-4 follow standard laboratory protocols for amine handling, including PPE usage and ventilation control. While not classified as hazardous under GHS, proper waste disposal procedures are recommended. Sustainable production methods, such as continuous flow chemistry, are being explored to reduce the carbon footprint of its synthesis—a response to the industry's push toward green pharmaceuticals.
In conclusion, (1R)-1-(o-tolyl)ethanamine hydrochloride represents a critical tool for modern medicinal chemistry, bridging the gap between chiral technology and drug development. Its relevance in targeted therapy and catalytic innovation ensures continued research interest, particularly in addressing undruggable targets through novel scaffold design. As the demand for enantiopure compounds grows, this molecule's strategic importance in pharmaceutical pipelines will undoubtedly expand.
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